molecular formula C10H15NOS B1467231 {1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol CAS No. 1250911-90-0

{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol

Cat. No.: B1467231
CAS No.: 1250911-90-0
M. Wt: 197.3 g/mol
InChI Key: BDVTZZSMUDQTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol is a useful research compound. Its molecular formula is C10H15NOS and its molecular weight is 197.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemosensors for Transition Metal Ions : A study by Gosavi-Mirkute et al. (2017) explored the use of similar compounds in detecting transition metal ions. Specifically, they investigated compounds with thiophen-2-yl groups for their ability to selectively identify Cu2+ ions in methanol or methanol–water mixtures (Gosavi-Mirkute et al., 2017).

  • Intermediates in Agrochemicals and Medicinal Compounds : Ghelfi et al. (2003) reported that reactions involving N-substituted pyrrolidinones, similar to the compound , yield products useful for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).

  • Structural Analyses in Isomorphous Methyl- and Chloro-Substituted Heterocyclic Analogues : Research by Swamy et al. (2013) on isomorphous structures involving thiophen-2-yl methanone provides insight into the structural properties and disorder in such compounds, which could be relevant to understanding the structural characteristics of "{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol" (Swamy et al., 2013).

  • Optical and Electronic Properties : Al-Ansari (2016) conducted a study on the electronic absorption, excitation, and fluorescence properties of compounds similar to "this compound". This research can provide insights into the optical and electronic behavior of such compounds in various solvents (Al-Ansari, 2016).

  • Electrochromic Properties : A study by Variş et al. (2006) on the synthesis of similar thiophen-2-yl substituted polymers and their potential in electrochromic devices demonstrates the applicability of such compounds in electronic and optical devices (Variş et al., 2006).

Mechanism of Action

Properties

IUPAC Name

[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c12-7-9-1-3-11(5-9)6-10-2-4-13-8-10/h2,4,8-9,12H,1,3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVTZZSMUDQTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol
Reactant of Route 2
Reactant of Route 2
{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol
Reactant of Route 3
Reactant of Route 3
{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol
Reactant of Route 4
Reactant of Route 4
{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol
Reactant of Route 6
Reactant of Route 6
{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.